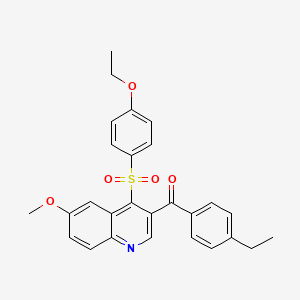
(4-((4-Ethoxyphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-ethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-((4-Ethoxyphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-ethylphenyl)methanone” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains ethoxy, sulfonyl, methoxy, and ethylphenyl functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic compound containing two fused benzene rings. The presence of various functional groups like ethoxy, sulfonyl, methoxy, and ethylphenyl would further define its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Scientific Research Applications
Synthesis and Antioxidant Properties
Compounds with structural similarities, such as derivatives of methanone and quinolinone, have been synthesized and evaluated for their antioxidant properties. For instance, derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone have been studied for their in vitro antioxidant activities, showing significant radical scavenging and antioxidant powers, indicating potential applications in oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antibacterial Applications
Isothiazoloquinolones, which are structurally related to quinolinone derivatives, have shown potent broad-spectrum antibacterial activity against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Such compounds are synthesized through optimized methods and evaluated for their effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents (Hashimoto et al., 2007).
Herbicidal Activities
Triazolinone derivatives, incorporating pharmacophores like cyclic imide and phenylurea, have been designed and synthesized, demonstrating significant herbicidal activities. These activities include inhibition of protoporphyrinogen oxidase (Protox), an essential target in herbicide action, suggesting potential applications in agricultural chemistry (Luo et al., 2008).
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, future research could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
properties
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-4-18-6-8-19(9-7-18)26(29)24-17-28-25-15-12-21(32-3)16-23(25)27(24)34(30,31)22-13-10-20(11-14-22)33-5-2/h6-17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORQIUJDMILCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

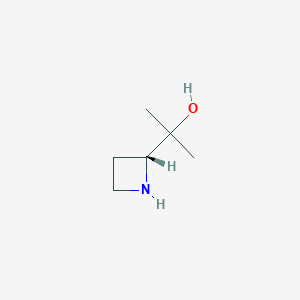
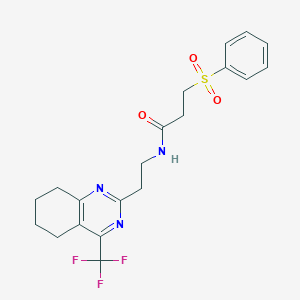

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)

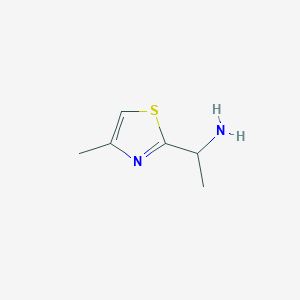
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
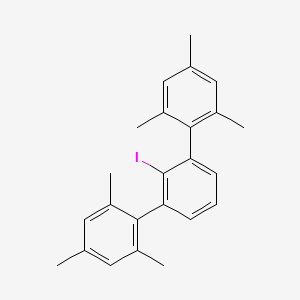

![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
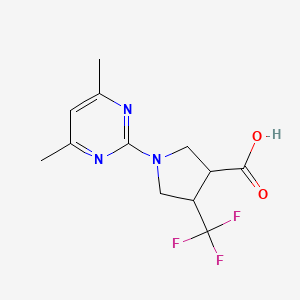
![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)